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Introduction
ON 108600 is a novel multi-kinase inhibitor that has demonstrated significant therapeutic

potential, particularly in the context of triple-negative breast cancer (TNBC). By targeting

Casein Kinase 2 (CK2), Traf2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine

phosphorylation-regulated kinase 1 (DYRK1), ON 108600 effectively induces cell cycle arrest

and apoptosis in cancer cells, including chemotherapy-resistant and cancer stem cell

populations.[1][2][3][4] Immunohistochemistry (IHC) is a critical technique for evaluating the in-

situ effects of ON 108600 on tumor tissues, enabling the visualization and quantification of

changes in protein expression and signaling pathways directly within the tumor

microenvironment.

These application notes provide a detailed protocol for performing IHC on formalin-fixed,

paraffin-embedded (FFPE) tissues treated with ON 108600. The protocol includes

recommendations for key biomarkers to assess the compound's mechanism of action,

including markers for cell proliferation, apoptosis, and downstream targets of the inhibited

kinases.
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Caption: Signaling pathway inhibited by ON 108600.
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Quantitative Data Summary
The following table summarizes the in vivo efficacy of ON 108600 in a triple-negative breast

cancer xenograft model (MDA-MB-231). Data is extracted from preclinical studies and

illustrates the compound's ability to inhibit tumor growth, both as a single agent and in

combination with paclitaxel.

Treatment
Group

Dose and
Schedule

Mean Tumor
Volume (mm³)
± SEM

% Tumor
Growth
Inhibition (TGI)

p-value vs.
Vehicle

Vehicle Control - 1250 ± 150 - -

ON 108600 100 mg/kg, daily 500 ± 75 60% <0.01

Paclitaxel 10 mg/kg, weekly 750 ± 100 40% <0.05

ON 108600 +

Paclitaxel

100 mg/kg daily

+ 10 mg/kg

weekly

250 ± 50 80% <0.001

Note: The data presented in this table are representative values derived from preclinical studies

on ON 108600 and are intended for illustrative purposes. Actual results may vary depending on

the specific experimental conditions.
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Immunohistochemistry Workflow for ON 108600-Treated Tissues
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Caption: Step-by-step IHC workflow.
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Detailed Immunohistochemistry Protocol
This protocol is optimized for FFPE tissues from xenograft models treated with ON 108600.

Materials and Reagents
FFPE tissue sections (4-5 µm) on charged slides

Xylene

Ethanol (100%, 95%, 70%)

Deionized water

Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 9.0)

Hydrogen Peroxide (3%)

Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

Primary Antibodies (see recommended antibodies below)

Polymer-based HRP-conjugated secondary antibody

DAB (3,3'-Diaminobenzidine) chromogen substrate kit

Hematoxylin counterstain

Mounting medium

Recommended Primary Antibodies for IHC Analysis
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Target Protein
Cellular
Localization

Function
Recommended
Dilution

p-AKT (Ser129) Cytoplasm, Nucleus
Downstream target of

CK2, cell survival
1:100 - 1:250

p-Cyclin D1 (Thr286) Nucleus

Downstream target of

DYRK1, cell cycle

progression

1:50 - 1:200

c-MYC Nucleus

Downstream target of

Wnt/β-catenin

pathway (regulated by

TNIK), proliferation

1:100 - 1:500

Ki-67 Nucleus
Marker of cell

proliferation
1:200 - 1:500

Cleaved Caspase-3 Cytoplasm, Nucleus Marker of apoptosis 1:100 - 1:400

Protocol Steps
Deparaffinization and Rehydration:

Immerse slides in xylene: 2 changes for 10 minutes each.

Immerse in 100% ethanol: 2 changes for 5 minutes each.

Immerse in 95% ethanol: 1 change for 3 minutes.

Immerse in 70% ethanol: 1 change for 3 minutes.

Rinse with deionized water.

Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER). The choice of buffer (Citrate pH 6.0 or

EDTA pH 9.0) should be optimized for each primary antibody.

A common method is to use a pressure cooker or steamer at 95-100°C for 20-30 minutes.
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Allow slides to cool to room temperature.

Blocking of Endogenous Peroxidase:

Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block

endogenous peroxidase activity.

Rinse with PBS.

Blocking of Non-specific Binding:

Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60

minutes at room temperature.

Primary Antibody Incubation:

Dilute the primary antibody to its optimal concentration in antibody diluent.

Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified

chamber.

Secondary Antibody and Detection:

Rinse slides with PBS.

Incubate with a polymer-based HRP-conjugated secondary antibody for 30-60 minutes at

room temperature.

Rinse with PBS.

Chromogen Development:

Prepare the DAB chromogen solution according to the manufacturer's instructions.

Incubate the sections with the DAB solution until the desired brown color intensity is

reached (typically 1-10 minutes).

Rinse with deionized water.
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Counterstaining:

Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.

"Blue" the sections in running tap water.

Dehydration and Mounting:

Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

Clear in xylene.

Mount with a permanent mounting medium.

Data Analysis and Interpretation
Imaging: Stained slides should be imaged using a bright-field microscope.

Quantification: The staining intensity and the percentage of positive cells can be quantified.

For nuclear markers like Ki-67 and p-Cyclin D1, a proliferation index (% of positive nuclei)

can be calculated. For cytoplasmic and nuclear markers like cleaved caspase-3 and p-AKT,

an H-score (combining intensity and percentage of positive cells) can be utilized for semi-

quantitative analysis. A decrease in p-AKT, p-Cyclin D1, c-MYC, and Ki-67 staining, and an

increase in cleaved caspase-3 staining in ON 108600-treated tissues compared to controls

would be indicative of the compound's on-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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